molecular formula C5H8Cl2F3N3 B2844421 [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1803566-29-1

[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No. B2844421
M. Wt: 238.04
InChI Key: JTHBZTFCVVHWOW-UHFFFAOYSA-N
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Description

“[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C5H7ClF3N3 . It has a molecular weight of 201.58 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1c[nH]cn1 . The InChI code for this compound is 1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those similar to "[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride," have been explored for their corrosion inhibition properties. Research has demonstrated that certain imidazole derivatives can effectively inhibit corrosion of mild steel in acidic solutions. These compounds exhibit strong adsorption on metal surfaces, following Langmuir adsorption models and indicating a mixed type of adsorption (physisorption and chemisorption). The effectiveness of these inhibitors has been correlated with their molecular structures through quantum chemical calculations and experimental methods such as weight loss, electrochemical measurements, and surface analysis techniques (Prashanth et al., 2021).

Synthesis of Novel Compounds

Imidazole derivatives are key intermediates in the synthesis of a wide array of compounds. An efficient synthesis method has been developed for imidazo[1,5-a]pyridine derivatives starting from precursors such as (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. This method highlights the potential of such derivatives in constructing complex molecular architectures, offering good yields and confirming the structural characteristics through various spectroscopic methods (Mihorianu et al., 2010).

Polymer Science

In the field of polymer science, imidazole derivatives have been utilized to synthesize polyimides and polyamides with exceptional thermal stability and solubility in polar aprotic solvents. These materials, derived from unsymmetrical diamine monomers containing imidazole pendant groups, exhibit high glass transition temperatures and thermal stability, making them suitable for advanced material applications. Such polymers have potential uses in coatings, films, and as materials with specific electronic or optical properties (Ghaemy & Alizadeh, 2009).

Optical Materials

Imidazole derivatives have been explored for their potential in creating optical materials. A study on tetradentate polyazines based on imidazo[1,5-a]pyridine revealed their application in emitting materials with tunable luminescence, significant quantum yields, and large Stokes shifts. These properties are crucial for the development of new materials for optical devices, highlighting the versatility of imidazole derivatives in technological applications (Volpi et al., 2017).

Safety And Hazards

This compound has been classified as having acute toxicity (oral), being a carcinogen, an eye irritant, a skin irritant, and a specific target organ toxicant after single exposure . The hazard statements associated with this compound are H302, H315, H319, H335, and H351 . The precautionary statements are P201, P301 + P312 + P330, P302 + P352, P305 + P351 + P338, and P308 + P313 .

properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)3-2-10-4(1-9)11-3;;/h2H,1,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHBZTFCVVHWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride

CAS RN

1803566-29-1
Record name [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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